molecular formula C16H32OSi4 B11939480 Tris(trimethylsilyl)-benzoyl-silane CAS No. 60154-95-2

Tris(trimethylsilyl)-benzoyl-silane

Cat. No.: B11939480
CAS No.: 60154-95-2
M. Wt: 352.76 g/mol
InChI Key: HOUUKFRQPVOPQR-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)-benzoyl-silane is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a benzoyl-silane core. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(trimethylsilyl)-benzoyl-silane can be synthesized through the reaction of trimethylsilyl chloride with benzoyl chloride in the presence of a base such as lithium or sodium. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows: [ \text{3 (CH}_3\text{)_3SiCl + C}_6\text{H}_5\text{COCl + 3 Li → (CH}_3\text{)_3Si}_3\text{C}_6\text{H}_5\text{CO + 3 LiCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tris(trimethylsilyl)-benzoyl-silane undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding benzyl-silane derivative.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products

    Reduction: Benzyl-silane derivatives.

    Substitution: Various substituted benzoyl-silane compounds.

    Oxidation: Benzoic acid derivatives.

Scientific Research Applications

Tris(trimethylsilyl)-benzoyl-silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(trimethylsilyl)-benzoyl-silane involves the generation of silyl radicals under specific conditions. These radicals can participate in various chemical reactions, including reduction and hydrosilylation. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(trimethylsilyl)-benzoyl-silane is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to other tris(trimethylsilyl) compounds. This uniqueness makes it valuable in specific applications where the benzoyl functionality is advantageous.

Properties

CAS No.

60154-95-2

Molecular Formula

C16H32OSi4

Molecular Weight

352.76 g/mol

IUPAC Name

phenyl-tris(trimethylsilyl)silylmethanone

InChI

InChI=1S/C16H32OSi4/c1-18(2,3)21(19(4,5)6,20(7,8)9)16(17)15-13-11-10-12-14-15/h10-14H,1-9H3

InChI Key

HOUUKFRQPVOPQR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C(=O)C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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